molecular formula C15H15NO5 B15134581 diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate

diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate

Cat. No.: B15134581
M. Wt: 289.28 g/mol
InChI Key: OUFTZJAKOWPOJH-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, making it a valuable scaffold in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This metal-free approach avoids contamination and waste generation, making it eco-friendly and cost-effective .

Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance yield and efficiency while maintaining the reaction conditions optimized in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. Specific pathways involved may include inhibition of topoisomerase enzymes or modulation of G-protein coupled receptors .

Comparison with Similar Compounds

Uniqueness: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-9H,3-4H2,1-2H3

InChI Key

OUFTZJAKOWPOJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OCC

Origin of Product

United States

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